molecular formula C7H5ClN2O B2610374 2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile CAS No. 1227576-29-5

2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile

Cat. No.: B2610374
CAS No.: 1227576-29-5
M. Wt: 168.58
InChI Key: VVUSAIVCKTYUHI-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2, a hydroxyl group at position 5, and an acetonitrile moiety at position 4. Its molecular formula is C₇H₅ClN₂O (molecular weight: 180.58 g/mol). The chlorine and hydroxyl groups introduce distinct electronic and steric effects, while the acetonitrile group (-CH₂CN) enhances reactivity for further chemical transformations.

Properties

IUPAC Name

2-(2-chloro-5-hydroxypyridin-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-7-3-5(1-2-9)6(11)4-10-7/h3-4,11H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUSAIVCKTYUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to achieve high purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and hydroxyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The nitrile group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile with structurally related acetonitrile derivatives, focusing on molecular structure, electronic properties, safety, and applications.

Structural and Electronic Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Pyridine 2-Cl, 5-OH, 4-CH₂CN C₇H₅ClN₂O 180.58 Moderate solubility in polar solvents; hydroxyl group enables hydrogen bonding
2-(Pyridin-4-yl)acetonitrile hydrochloride Pyridine 4-CH₂CN, HCl C₇H₇ClN₂ 154.60 High water solubility due to ionic nature; HCl enhances bioavailability
2-(2-Chloropyrimidin-4-yl)acetonitrile Pyrimidine 2-Cl, 4-CH₂CN C₆H₄ClN₃ 153.57 Low solubility in water; pyrimidine core increases π-electron deficiency
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile Pyrazole 4-Cl, 1-CH₃, 5-CH₂CN C₆H₅ClN₃ 166.58 Moderate solubility in DMSO; pyrazole’s dual nitrogen atoms enhance stability

Key Observations:

  • Electronic Effects : The chlorine atom in the target compound acts as an electron-withdrawing group, polarizing the pyridine ring and influencing reactivity. In contrast, pyrimidine () and pyrazole () cores introduce additional nitrogen atoms, further altering electron density and reactivity .
  • Solubility: The hydroxyl group in the target compound improves solubility in polar solvents compared to non-hydroxylated analogs like 2-(Pyridin-4-yl)acetonitrile hydrochloride, which relies on ionic interactions for solubility .
  • HOMO-LUMO Gaps : While direct data is unavailable for the target compound, DFT studies on coumarin analogs () suggest that substituents like -Cl and -OH significantly affect frontier molecular orbitals, which correlate with chemical reactivity and stability .

Biological Activity

2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile, a compound with the CAS number 1227576-29-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound is characterized by a pyridine ring with hydroxyl and chloro substituents, contributing to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Antitumor Activity : Preliminary investigations suggest that it may inhibit tumor cell proliferation, possibly through pathways involving apoptosis.
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective potential in models of neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound could potentially interact with various receptors, influencing downstream signaling cascades.

Antimicrobial Activity

A study published in Nature demonstrated that derivatives of pyridine compounds, including this compound, displayed potent activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, indicating a promising avenue for further development .

Antitumor Effects

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study reported an IC50 value of approximately 15 µM against breast cancer cells, suggesting effective cytotoxicity .

Neuroprotection

Research conducted on neurodegenerative disease models revealed that the compound could protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve modulation of reactive oxygen species (ROS) levels, promoting cell survival .

Data Table: Summary of Biological Activities

Activity Type Effect IC50/MIC Values Reference
AntimicrobialInhibition of bacterial growthMIC < 10 µg/mL
AntitumorInduction of apoptosisIC50 ≈ 15 µM
NeuroprotectiveProtection against oxidative stressNot specified

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